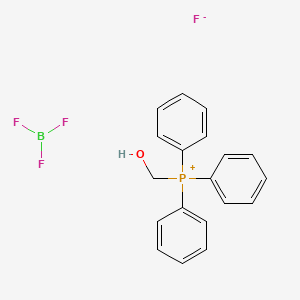
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a chemical compound with the molecular formula C19H18BF4OP. It is known for its significant reactivity and utility in various organic synthesis processes. This compound is typically a white crystalline solid that is highly soluble in polar solvents.
Preparation Methods
The synthesis of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves a multi-step reaction. The process begins with the reaction of triphenylphosphine with paraformaldehyde and hydrofluoric acid. This is followed by the addition of trifluoroboric acid, resulting in the formation of the desired compound. The reaction conditions are carefully controlled to ensure the purity and yield of the product.
Chemical Reactions Analysis
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane is a versatile reagent in organic synthesis due to its ability to act as a strong nucleophile and base. It undergoes various types of reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Reduction: It is used in the reduction of carbonyl compounds to alcohols.
Deprotection: It is effective in the deprotection of silyl ethers.
Common reagents used in these reactions include silyl ethers and carbonyl compounds. The major products formed from these reactions are typically alcohols and other reduced forms of the starting materials.
Scientific Research Applications
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and natural products.
Pharmaceuticals: It plays a role in the development of new drugs and therapeutic agents.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Mechanism of Action
The mechanism of action of (Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane involves the formation of a phosphonium ylide intermediate. This intermediate acts as a strong nucleophile and base, undergoing various reactions such as nucleophilic substitutions, reductions, and deprotonations. The trifluoroborate counterion stabilizes the ylide intermediate and enhances its reactivity.
Comparison with Similar Compounds
(Hydroxymethyl)triphenylphosphonium fluoride trifluoroborane can be compared with other similar compounds such as:
(Hydroxymethyl)triphenylphosphonium tetrafluoroborate: This compound has similar reactivity but differs in its counterion.
Triphenylphosphonium ylides: These compounds share the phosphonium ylide intermediate but may have different substituents affecting their reactivity.
The uniqueness of this compound lies in its specific combination of nucleophilic and basic properties, along with the stabilizing effect of the trifluoroborate counterion.
Properties
IUPAC Name |
hydroxymethyl(triphenyl)phosphanium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OP.BF3.FH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3)4;/h1-15,20H,16H2;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPSADDUNPEGFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BF4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
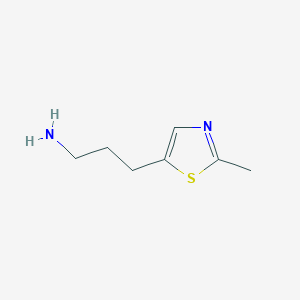
![3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2830150.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2830151.png)
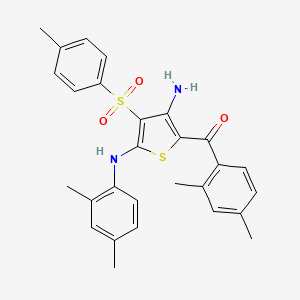
![2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2830154.png)
![N-(4-butylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2830155.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)
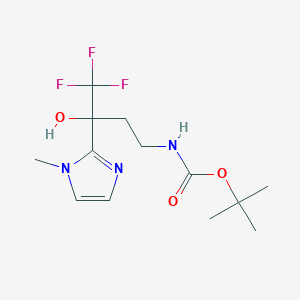

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2830162.png)
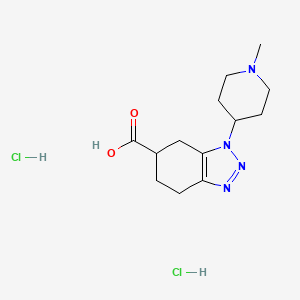
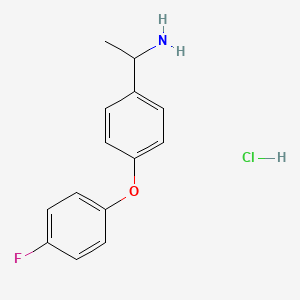
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
